
Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate
Descripción general
Descripción
Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate, commonly known as EMPC, is a chemical compound that is used in a variety of scientific research applications. It is a colorless liquid that is insoluble in water and miscible with organic solvents. EMPC is a synthetic compound that is used as a starting material in the synthesis of other compounds, such as polymers and pharmaceuticals. EMPC has a number of biochemical and physiological effects that make it useful for a variety of scientific research applications.
Aplicaciones Científicas De Investigación
EMPC has a number of applications in scientific research. It is used as a starting material in the synthesis of other compounds, such as polymers and pharmaceuticals. EMPC is also used in the synthesis of organic molecules, such as dyes and pigments. In addition, EMPC is used in the synthesis of organic catalysts and in the study of organic reactions.
Mecanismo De Acción
Target of Action
The primary target of OSM-S-30 is the Oncostatin M receptor (OSMR) . OSMR is a part of the interleukin-6 family of cytokine receptors and is expressed on various cell types, including osteoblasts, mesenchymal cells, and endothelial cells . It plays a crucial role in various physiological processes, including inflammation, bone development, and hematopoiesis .
Mode of Action
OSM-S-30 interacts with OSMR, leading to the activation of several intracellular signaling pathways . The binding of OSM-S-30 to OSMR causes the dimerization of OSMR with GP130, a signal-transducing receptor subunit . This dimerization leads to the activation of Janus kinases (JAKs), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3, STAT5, and STAT1 .
Biochemical Pathways
The activation of STAT proteins by OSM-S-30 triggers several downstream biochemical pathways. These include the Ras-MAPK pathway, the PI 3-K-Akt pathway, the p38 and JNK MAPK pathways, and PKC delta . These pathways regulate various cellular processes, including cell proliferation, survival, and differentiation .
Pharmacokinetics
The pharmacokinetics of similar compounds and drugs targeting the osmr have been investigated These studies suggest that the bioavailability, distribution, metabolism, and excretion of OSM-S-30 could be influenced by factors such as the route of administration, dosage, and patient-specific factors
Result of Action
The activation of OSMR by OSM-S-30 has several molecular and cellular effects. It can stimulate osteoclast formation and promote osteoblast commitment, affecting bone mass regulation . It also plays a role in the regulation of inflammation, with the ability to both promote and inhibit inflammatory responses depending on the target cell and the cytokines present in the microenvironment .
Action Environment
The action, efficacy, and stability of OSM-S-30 can be influenced by various environmental factors. These include the presence of other cytokines in the microenvironment, the expression levels of OSMR on target cells, and the overall state of the immune system
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of EMPC in laboratory experiments has a number of advantages and limitations. The advantages include its low cost, its ease of synthesis, and its ability to bind to metal ions. The limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are a number of potential future directions for the use of EMPC in scientific research. One potential direction is the development of new synthetic methods for the synthesis of EMPC. In addition, EMPC could be used in the development of new drugs and pharmaceuticals. It could also be used in the development of new catalysts and in the study of organic reactions. Finally, EMPC could be used in the development of new materials, such as polymers and dyes.
Propiedades
IUPAC Name |
ethyl 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-5-19-16(18)15-10-12(3)17(13(15)4)14-8-6-11(2)7-9-14/h6-10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYVWGMFZWLSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C)C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(4-fluorophenyl)-2-mercapto-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386776.png)
![2-mercapto-3,6-dimethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1386777.png)
![(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid](/img/structure/B1386778.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/structure/B1386782.png)
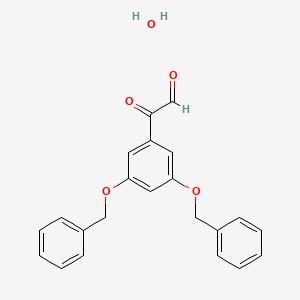
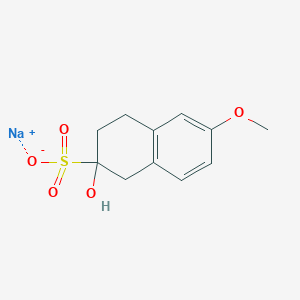
![2',7'-Dibromo-2-vinylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B1386788.png)
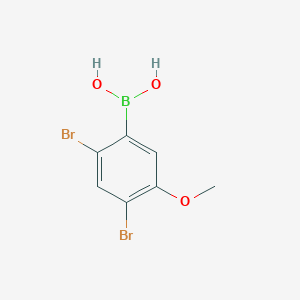
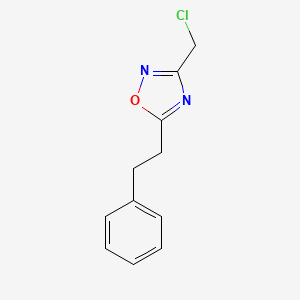
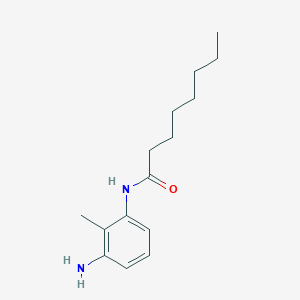


![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1386798.png)